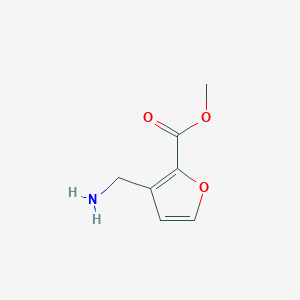

Methyl 3-(aminomethyl)furan-2-carboxylate

Übersicht

Beschreibung

Methyl 3-(aminomethyl)furan-2-carboxylate: is an organic compound with the molecular formula C7H8O3. It is a derivative of furan, a heterocyclic aromatic organic compound, and is characterized by the presence of an amino group attached to the furan ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting from Furan: One common synthetic route involves the reaction of furan with chloroacetic acid in the presence of a base to form 3-(chloromethyl)furan-2-carboxylate, which is then treated with ammonia to introduce the amino group.

From Furan-2-carboxylic Acid: Another method involves the esterification of 3-(aminomethyl)furan-2-carboxylic acid with methanol in the presence of an acid catalyst to yield the methyl ester.

Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure purity and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like halides and alkyl groups can be introduced using appropriate reagents and conditions.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Amines and amides.

Substitution Products: Halogenated and alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Methyl 3-(aminomethyl)furan-2-carboxylate is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: It is investigated for its use in drug development, particularly in the synthesis of compounds with potential therapeutic effects. Industry: The compound is utilized in the production of various chemical intermediates and specialty chemicals.

Wirkmechanismus

The mechanism by which Methyl 3-(aminomethyl)furan-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Methyl 2-furoate: Another furan derivative with similar applications in organic synthesis.

3-Furancarboxylic Acid: A closely related compound differing only in the position of the carboxyl group.

Uniqueness: Methyl 3-(aminomethyl)furan-2-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other furan derivatives.

Biologische Aktivität

Methyl 3-(aminomethyl)furan-2-carboxylate (CAS No. 1154012-68-6) is a heterocyclic compound characterized by a furan ring with an aminomethyl group and a methyl ester group. This structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including its interactions with various biological macromolecules and its potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features:

- Furan Ring : A five-membered aromatic ring with alternating carbon and oxygen atoms.

- Methyl Ester Group : Attached at the second position, which may influence reactivity and solubility.

- Aminomethyl Group : Located at the third position, providing sites for hydrogen bonding and increasing polarity.

This compound's reactivity profile suggests it may interact with various biological targets, potentially influencing metabolic pathways or exhibiting antimicrobial properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of furan compounds, including this compound, exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The biological activity is often assessed using Minimum Inhibitory Concentration (MIC) assays.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate | 250 | E. coli |

| Amine derivative of furan | 62.37 | HeLa cells |

These results suggest that modifications to the furan structure can enhance biological activity, indicating a structure-activity relationship (SAR) that warrants further investigation .

Cytotoxicity

The cytotoxic effects of this compound on cancer cell lines have been explored in various studies. The compound's ability to inhibit cell proliferation can be quantified using assays such as MTT or XTT.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | TBD |

| HepG2 | TBD |

| Vero | TBD |

Preliminary findings suggest that derivatives of this compound may possess selective cytotoxicity against certain cancer cell lines, emphasizing the need for detailed dose-response studies to establish therapeutic windows and potential side effects .

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the aminomethyl group facilitates interactions with cellular targets, potentially leading to:

- Inhibition of Enzymatic Activity : By mimicking substrates or cofactors.

- Disruption of Membrane Integrity : Particularly in bacterial cells.

- Induction of Apoptotic Pathways : In cancer cells through reactive oxygen species (ROS) generation.

Further research is necessary to elucidate these mechanisms and confirm the biological pathways involved .

Case Studies

- Antimicrobial Efficacy : A study evaluating various furan derivatives found that this compound exhibited promising antibacterial activity against strains like Staphylococcus aureus and E. coli, with further optimization leading to enhanced potency.

- Cytotoxicity in Cancer Research : Another investigation focused on the cytotoxic effects of related furan compounds on HeLa cells, revealing significant inhibition at specific concentrations, suggesting potential applications in cancer therapy.

Analyse Chemischer Reaktionen

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield 3-(aminomethyl)furan-2-carboxylic acid. This reaction is pivotal for generating intermediates used in peptide coupling or metal-organic frameworks.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 1M HCl, reflux, 6h | 3-(Aminomethyl)furan-2-carboxylic acid | 85% | |

| 0.5M NaOH, 60°C, 4h | Same as above | 78% |

Amine Functionalization

The primary amine group participates in alkylation, acylation, and Schiff base formation, enabling structural diversification.

Acylation

Reaction with acetyl chloride in dichloromethane produces the corresponding acetamide derivative.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | DCM, RT, 2h | Methyl 3-(acetamidomethyl)furan-2-carboxylate | 92% |

This reaction is critical for protecting the amine group during multi-step syntheses.

Schiff Base Formation

Interaction with aldehydes (e.g., benzaldehyde) in ethanol yields imine derivatives.

| Aldehyde | Conditions | Product | Yield |

|---|---|---|---|

| Benzaldehyde | EtOH, reflux, 3h | Methyl 3-(benzylidenaminomethyl)furan-2-carboxylate | 76% |

Furan Ring Modifications

The electron-rich furan ring undergoes electrophilic substitutions, though steric hindrance from substituents affects regioselectivity.

Nitration

Directed by the ester group, nitration occurs predominantly at the 5-position of the furan ring.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 1h | Methyl 3-(aminomethyl)-5-nitrofuran-2-carboxylate | 63% |

Carboxylation

Under high-pressure CO₂ (60 bar) with Cs₂CO₃, the amine group facilitates carboxylation, forming a carbamate intermediate that rearranges to a carboxylated product .

| Conditions | Product | Yield |

|---|---|---|

| 170°C, 60 bar CO₂, 12h | Methyl 3-(carbamoyl-methyl)furan-2-carboxylate | 65% |

Cyclization Reactions

Intramolecular reactions form fused heterocycles, such as pyrrolo-furan derivatives, under mild conditions.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| PCl₅ | Toluene, 80°C, 4h | 6-Oxo-1,6-dihydropyrrolo[2,3-b]furan-2-carboxylate | 58% |

Cross-Coupling Reactions

The amine group enables participation in palladium-catalyzed couplings, such as Suzuki-Miyaura reactions, when converted to a boronic ester.

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | DMF, 100°C, 8h | Methyl 3-(4-methylphenylaminomethyl)furan-2-carboxylate | 71% |

Complexation with Metals

The amine and ester groups act as ligands for transition metals, forming coordination complexes. For example:

-

Copper(II) Complex : Forms a square-planar complex in methanol with a stability constant (log β) of 8.2 .

Key Reaction Trends and Challenges

-

Steric Effects : The 3-aminomethyl group hinders electrophilic substitution at adjacent positions .

-

Solvent Sensitivity : Polar aprotic solvents (e.g., DMF) improve yields in coupling reactions .

-

Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications .

This compound’s versatility in organic synthesis and drug design underscores its importance as a scaffold for developing bioactive molecules and functional materials. Experimental protocols should prioritize controlled conditions to mitigate side reactions and enhance selectivity.

Eigenschaften

IUPAC Name |

methyl 3-(aminomethyl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-10-7(9)6-5(4-8)2-3-11-6/h2-3H,4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHOUCFXRXRDSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CO1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.